molecular formula C17H18F3N3O B14547943 N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide CAS No. 62259-91-0

N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

Cat. No.: B14547943
CAS No.: 62259-91-0
M. Wt: 337.34 g/mol
InChI Key: VEVNXJYQWKDRHL-UHFFFAOYSA-N
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Description

N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a butyl group and a trifluoromethyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

62259-91-0

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

N-butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C17H18F3N3O/c1-2-3-8-22-16(24)14-11-21-9-7-15(14)23-13-6-4-5-12(10-13)17(18,19)20/h4-7,9-11H,2-3,8H2,1H3,(H,21,23)(H,22,24)

InChI Key

VEVNXJYQWKDRHL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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